N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide is an organic compound that features a trifluoroacetamide group, a benzyl group, and a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide typically involves the following steps:
Formation of the 1,3-dioxane ring: This can be achieved by reacting a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst.
Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Formation of the trifluoroacetamide group: This step involves the reaction of a primary or secondary amine with trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: N-bromosuccinimide (NBS), benzyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds, while the benzyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-[2-(1,3-dioxolane-2-yl)ethyl]-2,2,2-trifluoroacetamide: Similar structure but with a 1,3-dioxolane ring instead of a 1,3-dioxane ring.
N-Benzyl-N-[2-(1,3-dioxane-2-yl)ethyl]-2,2,2-trifluoroacetamide: Similar structure but with different substituents on the dioxane ring.
Uniqueness
N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroacetamide group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
112532-93-1 |
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Molecular Formula |
C15H18F3NO3 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H18F3NO3/c16-15(17,18)14(20)19(11-12-5-2-1-3-6-12)8-7-13-21-9-4-10-22-13/h1-3,5-6,13H,4,7-11H2 |
InChI Key |
UQMMEMCMQWHTFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCN(CC2=CC=CC=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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